Positional Isomer Specificity: 5-Ethynyl vs. 3-Ethynyl Substitution Dictates Downstream Adenosine Kinase Inhibitor Geometry
The 5-ethynyl substitution on the pyridine ring (as in CAS 454685-29-1) places the alkyne para to the morpholine-bearing carbon (C-2), establishing an extended linear geometry that, upon Sonogashira coupling, yields the 6-(morpholin-4-yl)pyridin-3-ylethynyl fragment found in adenosine kinase inhibitor compound 16a [1]. The 3-ethynyl positional isomer (CAS 2097958-63-7) bears the alkyne ortho to the morpholine, creating a bent geometry incompatible with the linear binding mode observed in the AK active site crystal structure (PDB entry reported in J. Med. Chem. 2006) [2].
| Evidence Dimension | Substitution position and resultant exit vector geometry |
|---|---|
| Target Compound Data | 5-ethynyl substitution: alkyne at para position relative to morpholine-bearing C-2; linear exit vector; matches geometry of AK inhibitor compound 16a (IC₅₀ = 2.5 nM for final coupled product) [3] |
| Comparator Or Baseline | 4-(3-ethynylpyridin-2-yl)morpholine (CAS 2097958-63-7): alkyne at ortho position; bent exit vector; no corresponding AK inhibitor data reported |
| Quantified Difference | Structural topology difference: linear vs. bent exit vector; compound 16a (5-ethynyl-derived) IC₅₀ = 2.5 nM vs. 3-ethynyl-derived analog (no data reported, geometry incompatible) |
| Conditions | X-ray crystallography of AK-inhibitor complex (PDB); rat adenosine kinase radiochemical assay, pH 7.5, 2°C |
Why This Matters
For researchers building adenosine kinase inhibitor libraries, the 5-ethynyl isomer is the only commercially available building block that provides the correct geometry to access the sub-nanomolar to low nanomolar potency range demonstrated by the alkynylpyrimidine series.
- [1] Matulenko MA, Paight ES, Frey RR, et al. 4-Amino-5-aryl-6-arylethynylpyrimidines: Structure–activity relationships of non-nucleoside adenosine kinase inhibitors. Bioorg Med Chem. 2007;15(4):1586-1605. PMID: 17197188. View Source
- [2] Muchmore SW, et al. Crystal structures of human adenosine kinase inhibitor complexes reveal two distinct binding modes. J Med Chem. 2006;49(23):6726-6731. PMID: 17154503. View Source
- [3] BindingDB. BDBM14494: 6-{2-[6-(morpholin-4-yl)pyridin-3-yl]ethynyl}-5-(3-phenylpropyl)pyrimidin-4-amine. IC₅₀: 2.5 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolFromSmiles.jsp?SMILES=C1COCCN1C2=NC=C(C=C2)C#CC3=NC=NC(=C3CCCC4=CC=CC=C4)N View Source
